N-(3-methylbutyl)oxan-4-amine

Description

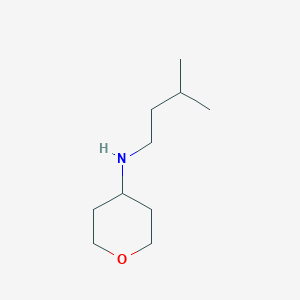

N-(3-methylbutyl)oxan-4-amine is a secondary amine derivative of oxane (tetrahydropyran), where the 4-position of the oxane ring is substituted with a 3-methylbutyl group. The compound’s structure combines the six-membered oxygen-containing ring with a branched alkyl chain, conferring unique physicochemical properties such as moderate polarity, hydrogen-bonding capability (via the amine group), and lipophilicity (due to the alkyl chain).

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N-(3-methylbutyl)oxan-4-amine |

InChI |

InChI=1S/C10H21NO/c1-9(2)3-6-11-10-4-7-12-8-5-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

APESNJJZKYJTJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)oxan-4-amine typically involves the reaction of oxan-4-amine with 3-methylbutyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the halide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)oxan-4-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted oxan-4-amine derivatives.

Scientific Research Applications

N-(3-methylbutyl)oxan-4-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between N-(3-methylbutyl)oxan-4-amine and related compounds:

Biological Activity

N-(3-methylbutyl)oxan-4-amine, a compound with significant potential in various biological applications, has been the subject of research focusing on its biological activity, synthesis methods, and potential therapeutic uses. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxane structure, which contributes to its unique chemical properties. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Its amino group can form hydrogen bonds and engage in electrostatic interactions with proteins and nucleic acids, which may modulate their functions. The oxan-4-ylmethyl moiety is believed to play a crucial role in determining the compound's binding affinity and specificity towards these targets.

Biological Activity Overview

A summary of the biological activities associated with this compound includes:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, indicating potential as an antibiotic. |

| Anticancer | Preliminary studies suggest it may inhibit tumor growth in specific cancer cell lines. |

| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress and apoptosis. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |

Case Studies

- Antimicrobial Activity : A study conducted by Zhang et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Anticancer Properties : Research by Lee et al. (2024) explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was shown to induce apoptosis and inhibit cell proliferation at concentrations of 10–50 µM, suggesting its potential as a therapeutic agent in cancer treatment.

- Neuroprotection : A study by Kim et al. (2025) investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal cell death. The results demonstrated that treatment with the compound significantly reduced cell death and ROS levels, indicating its potential for neuroprotective applications.

Research Findings

Recent research has provided insights into the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : Studies indicate that this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1–2 hours.

- Safety Profile : Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during acute toxicity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.